Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate
Description
Structure
3D Structure
Properties
CAS No. |
654068-26-5 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 10-(oxan-2-yloxy)dec-7-enoate |
InChI |
InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h5,7,17H,2-4,6,8-15H2,1H3 |
InChI Key |
LEIDFSXJZMSUSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC=CCCOC1CCCCO1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Ethyl 10 Oxan 2 Yl Oxy Dec 7 Enoate and Analogues
Retrosynthetic Analysis of the Compound's Molecular Architecture
A retrosynthetic analysis of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate reveals several key disconnections. The ester functionality can be disconnected to reveal the corresponding carboxylic acid and ethanol. The tetrahydropyranyl (THP) ether protecting group can be traced back to a primary alcohol and dihydropyran. The central C-C double bond within the dec-7-enoate core is a critical disconnection point, suggesting the use of powerful carbon-carbon bond-forming reactions. This leads to two smaller, more manageable fragments that can be coupled to construct the ten-carbon chain.

Approaches to the Construction of the Dec-7-enoate Core
The formation of the dec-7-enoate backbone, particularly the C-C double bond at the 7-position, is a pivotal step in the synthesis of the target molecule and its analogues. Several modern synthetic methodologies can be employed to achieve this transformation with high efficiency and stereocontrol.
Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This methodology is particularly well-suited for the construction of the dec-7-enoate core.
Ring-closing metathesis (RCM) is a variation of olefin metathesis used to form cyclic alkenes. organic-chemistry.org While not directly applicable to the synthesis of the linear this compound, RCM is a crucial strategy for synthesizing macrocyclic analogues. This reaction is widely used in the synthesis of natural products and other complex molecules containing large rings. nih.gov The success of RCM is dependent on factors such as the choice of catalyst and reaction conditions. drughunter.comuniv-amu.fr
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Grubbs' 1st Gen | Diene | Macrocycle | Variable | univ-amu.fr |
| Grubbs' 2nd Gen | Diene | Macrocycle | High | organic-chemistry.org |
| Hoveyda-Grubbs' 2nd Gen | Diene | Macrocycle | High | nih.gov |
Cross-metathesis (CM) is an intermolecular olefin metathesis reaction between two different alkenes. nih.gov This methodology is highly effective for elongating carbon chains and can be employed to construct the dec-7-enoate core. For instance, the CM reaction of a shorter chain terminal alkene with an appropriate coupling partner can yield the desired ten-carbon backbone. Cross-metathesis has been successfully applied to fatty acid derivatives to introduce various functional groups. researchgate.net The choice of catalyst, often a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, is critical for achieving high yields and selectivities. acs.orgorganic-chemistry.org
| Catalyst | Alkene 1 | Alkene 2 | Product | Yield (%) | Reference |
| Grubbs' 2nd Gen | Methyl Oleate | Eugenol | CM Products | >90 | acs.org |
| Hoveyda-Grubbs' 2nd Gen | Fatty Acid Methyl Esters | Methyl Acrylate (B77674) | α,ω-diesters | Quantitative | researchgate.net |
| Schrock Catalyst | Terminal Olefins | Acrylonitrile | CM Products | Moderate | ifpenergiesnouvelles.fr |
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. elsevierpure.com These reactions offer excellent control over the geometry of the resulting double bond, which is crucial for the synthesis of specific isomers of this compound.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This reaction generally provides excellent selectivity for the (E)-alkene. organic-chemistry.org The Still-Gennari modification of the HWE reaction can be used to favor the formation of (Z)-alkenes. wikipedia.org
| Reaction | Reagents | Carbonyl | Alkene Geometry | Reference |
| Wittig | Unstabilized Ylide | Aldehyde | (Z)-selective | harvard.edu |
| Wittig | Stabilized Ylide | Aldehyde | (E)-selective | harvard.edu |
| HWE | Phosphonate Carbanion | Aldehyde | (E)-selective | wikipedia.orgorganic-chemistry.org |
| Still-Gennari HWE | Bis(trifluoroethyl)phosphonate | Aldehyde | (Z)-selective | wikipedia.org |
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.com Several of these reactions can be adapted for the synthesis of the dec-7-enoate core.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com This reaction is a powerful method for creating substituted alkenes and can be applied to form the C7-C8 double bond of the target molecule. youtube.com The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction could be used to form an enyne precursor, which can then be selectively reduced to the desired alkene. The Sonogashira coupling is known for its mild reaction conditions and broad functional group tolerance. nih.govresearchgate.net
The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. organic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov The Suzuki coupling can be employed to form the C-C bond of the dec-7-enoate core, for example, by coupling a vinyl boronic ester with an appropriate alkyl halide. researchgate.netrsc.org
| Reaction | Catalyst | Substrate 1 | Substrate 2 | Key Bond Formed | Reference |
| Heck | Pd(OAc)2/phosphine (B1218219) | Vinyl Halide | Alkene | C(sp2)-C(sp2) | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Pd/Cu | Terminal Alkyne | Vinyl Halide | C(sp)-C(sp2) | wikipedia.orgyoutube.com |
| Suzuki | Pd/phosphine | Vinylboronic Acid/Ester | Alkyl/Vinyl Halide | C(sp2)-C(sp2)/C(sp2)-C(sp3) | organic-chemistry.orgacs.org |
Olefin Metathesis Methodologies
Enantioselective and Diastereoselective Control in Synthesis
Achieving the desired three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for biologically active molecules. For this compound, key stereochemical features include the configuration of the chiral center at the C10 position and the geometry of the C7-C8 double bond.
Chiral Auxiliaries and Catalysts for Asymmetric Induction
The introduction of the hydroxyl group at the C10 position with a specific stereochemistry can be accomplished through various asymmetric synthesis strategies. One powerful approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.
A common strategy involves the asymmetric reduction of a ketone precursor. For instance, a 10-oxodecanoate derivative could be reduced using a chiral reducing agent such as the Corey-Bakshi-Shibata (CBS) catalyst or a chiral borane reagent. These reagents create a chiral environment around the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.
Alternatively, kinetic resolution of a racemic secondary alcohol can be employed. The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for separating enantiomers of terminal epoxides, which can be readily converted to chiral 1,2-diols. While not directly applicable to a C10 alcohol, analogous enzymatic resolutions of a racemic 10-hydroxydecanoate derivative could provide access to the desired enantiomerically enriched alcohol. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.
The following table summarizes representative chiral catalysts and their expected performance in the asymmetric synthesis of chiral secondary alcohols.
Table 1: Chiral Catalysts for Asymmetric Induction
| Catalyst/Method | Substrate Type | Expected Product | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Catalyst | Prochiral Ketone | (R)- or (S)-Alcohol | >90% |
| Noyori Asymmetric Hydrogenation | Prochiral Ketone | (R)- or (S)-Alcohol | >95% |
| Lipase-mediated Kinetic Resolution | Racemic Alcohol | Enantiomerically Enriched Alcohol and Ester | >98% (for one enantiomer) |
| Jacobsen Hydrolytic Kinetic Resolution | Racemic Terminal Epoxide | Enantiomerically Enriched Epoxide and Diol | >99% |
Stereochemical Outcomes of Alkene-Forming Reactions
The geometry of the C7-C8 double bond in this compound is another critical stereochemical feature. The Z-configuration is often found in biologically active natural products, and its synthesis requires specific olefination methods.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically derived from alkyl phosphonium salts, generally lead to the formation of Z-alkenes with high selectivity, especially under salt-free conditions.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, typically favors the formation of E-alkenes. However, modifications to the HWE reaction, such as the Still-Gennari modification, which employs electron-withdrawing groups on the phosphonate and specific reaction conditions (e.g., KHMDS and 18-crown-6 in THF at low temperatures), can provide high selectivity for Z-alkenes.
Another powerful method for the synthesis of Z-alkenes is the partial reduction of an alkyne. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for the hydrogenation of an alkyne precursor at the C7-C8 position would stereoselectively yield the desired Z-alkene.
The table below compares the stereochemical outcomes of these common alkene-forming reactions.
Table 2: Stereochemical Outcomes of Alkene-Forming Reactions
| Reaction | Reagents | Typical Stereoselectivity |
|---|---|---|
| Wittig Reaction (non-stabilized ylide) | R-CH=PPh₃ | Z-selective |
| Horner-Wadsworth-Emmons (HWE) Reaction | (EtO)₂P(O)CH₂R' + Base | E-selective |
| Still-Gennari HWE Modification | (CF₃CH₂O)₂P(O)CH₂R' + KHMDS/18-crown-6 | Z-selective |
| Lindlar Hydrogenation | Alkyne + H₂, Lindlar's Catalyst | Z-alkene |
Esterification Methods for Ethyl Decenoate Derivatives
The final step in the synthesis of the target molecule often involves the formation of the ethyl ester. Several methods are available for this transformation, and the choice depends on the nature of the starting carboxylic acid and the presence of other functional groups.
Direct Esterification and Transesterification Processes
Direct esterification, also known as Fischer esterification, involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.
Transesterification is another viable method, where an existing ester (e.g., a methyl ester) is converted to the ethyl ester by treatment with ethanol in the presence of an acid or base catalyst. This can be a useful strategy if the carboxylic acid is first isolated as a different ester.
Activated Ester Approaches
For substrates that are sensitive to the harsh conditions of Fischer esterification, milder methods involving the activation of the carboxylic acid are preferred. The Steglich esterification utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to form the ester under mild, neutral conditions.
The Mitsunobu reaction is another powerful method for esterification, particularly for secondary alcohols, as it proceeds with inversion of stereochemistry at the alcohol center. This reaction involves treating the carboxylic acid and the alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Table 3: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Harsh conditions, reversible |
| Transesterification | Ethanol, Acid or Base (cat.) | Varies | Can be mild | Requires a pre-existing ester |
| Steglich Esterification | DCC or EDC, DMAP | Room temperature | Mild, high yielding | Byproducts can be difficult to remove |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | 0 °C to room temperature | Mild, inversion of stereochemistry | Stoichiometric phosphine oxide byproduct |
Chemo- and Regioselective Installation of the Oxan-2-yl Protecting Group
The oxan-2-yl group, commonly known as the tetrahydropyranyl (THP) group, is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions.
The installation of the THP group is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. Common catalysts include pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (TsOH), or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).
In a molecule with multiple hydroxyl groups of different reactivity (e.g., a primary and a secondary alcohol), regioselective protection can often be achieved. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, allowing for their selective protection under carefully controlled conditions (e.g., using a catalytic amount of a mild acid at low temperature). For a precursor to this compound, such as a 1,10-dihydroxydec-7-enoate, the primary hydroxyl group at the C1 position would need to be differentiated from the secondary hydroxyl group at C10 prior to the selective protection of the C10 hydroxyl group. This could be achieved by protecting the primary alcohol with a more robust protecting group first, followed by protection of the secondary alcohol with the THP group.
Table 4: Conditions for THP Protection of Alcohols
| Catalyst | Solvent | Typical Conditions |
|---|---|---|
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room temperature |
| p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | 0 °C to room temperature |
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | -20 °C to 0 °C |
| Amberlyst-15 (acidic resin) | Dichloromethane (DCM) | Room temperature |
Selective Deprotection of the Oxan-2-yl Moiety in Complex Systems
The removal of a protecting group, or deprotection, is as critical as its installation. masterorganicchemistry.com For the oxan-2-yl (THP) group, the challenge lies in its selective cleavage, especially in complex molecules containing other sensitive functionalities. acs.orgacs.org Traditional methods often employ acidic conditions, which could potentially harm other acid-labile groups within the molecule. acs.orgacs.org Consequently, research has focused on developing milder and more selective methods. acs.orgacs.org
Several innovative methods have been established for the selective deprotection of THP ethers:
Lithium Chloride in Aqueous DMSO : A mild and efficient method involves heating the THP ether with an excess of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at 90 °C. acs.orgacs.orgorganic-chemistry.org This technique provides the corresponding alcohols in excellent yields and is notable for not requiring acids or generating toxic waste. acs.orgacs.orgorganic-chemistry.org The method has been shown to be effective in the presence of sensitive groups such as benzyl ethers, methyl ethers, and even aldehyde functionalities. acs.orgorganic-chemistry.org
β-Cyclodextrin in Water : An environmentally benign approach utilizes β-cyclodextrin as a catalyst for the hydrolysis of THP ethers in water under neutral conditions. rsc.org Cyclodextrins are cyclic oligosaccharides that can catalyze reactions through the formation of inclusion complexes, mimicking enzymatic activity. rsc.org This method is highly selective and does not affect other sensitive groups like esters, silyl ethers, or N-Boc groups. rsc.org A key advantage is that the cyclodextrin catalyst can be recovered and reused. rsc.org
Microwave-Assisted Deprotection : The use of microwave irradiation can significantly accelerate chemical reactions. tandfonline.com A specific reagent, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD), has been used for the selective cleavage of THP ethers under microwave conditions. tandfonline.com This method is very rapid, with reactions often completing within minutes, and offers a simple work-up procedure. tandfonline.com
Below is a table summarizing various research findings on the selective deprotection of THP ethers.
| Reagent/Catalyst | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Lithium Chloride (LiCl) / H₂O | DMSO | 90 °C, 6 h | Mild, non-acidic, avoids toxic waste, high yield. | acs.orgacs.orgorganic-chemistry.org |
| β-Cyclodextrin | Water | Neutral pH | Environmentally benign, catalyst is reusable, highly selective. | rsc.org |
| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD) | Dichloromethane | Microwave Irradiation | Very fast reaction times (3-4 min), simple and efficient. | tandfonline.com |
Sustainable and Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry places increasing emphasis on sustainability and green principles to minimize environmental impact. asianpubs.org The synthesis of compounds like this compound, which may have applications as insect pheromones or analogues, is an area where green chemistry can offer significant benefits. asianpubs.orgnih.gov Pheromones themselves are an eco-friendly alternative to conventional pesticides. asianpubs.orgnih.gov
Key green chemistry strategies applicable to the synthesis of such molecules include:
Biocatalysis : The use of enzymes, such as lipases, to catalyze reactions offers numerous advantages. mdpi.commdpi.com Lipases can be used for the synthesis of esters (esterification) and the reverse reaction (hydrolysis) under mild, often solvent-free conditions, which reduces energy consumption and waste. mdpi.commdpi.com For example, immobilized lipases like Novozym® 435 have demonstrated high efficiency in producing various esters, including fatty acid ethyl esters. mdpi.commdpi.com This approach avoids harsh chemical reagents and can lead to products with high purity. mdpi.com A chemo-enzymatic approach, combining an enzymatic reduction of a carboxylic acid with a subsequent chemical step like a Wittig reaction, can be used to synthesize α,β-unsaturated esters, which are important industrial compounds. researchgate.net
Catalytic Hydrogenation : The reduction of esters to alcohols is a fundamental reaction. researchgate.net Green approaches focus on replacing stoichiometric reagents with catalytic hydrogenation processes. Ruthenium catalysts have been developed for the selective hydrogenation of unsaturated esters under mild conditions (as low as 40 °C and 5 bar of H₂). researchgate.net These methods can selectively reduce the ester group while leaving carbon-carbon double bonds intact, a crucial feature for synthesizing unsaturated alcohol precursors. researchgate.net
Use of Sustainable Solvents and Reagents : The choice of solvents and reagents is critical. Utilizing environmentally benign solvents like anisole or conducting reactions in water or solvent-free systems significantly improves the green profile of a synthesis. rsc.orgmdpi.comresearchgate.net Iron-catalyzed cross-coupling reactions are being explored as a sustainable alternative to methods using more toxic or expensive metals for creating key carbon-carbon bonds in pheromone synthesis. nih.gov
Flow Chemistry : Continuous flow microreactors offer a more efficient, versatile, and sustainable alternative to traditional batch processing for reactions like ester synthesis. rsc.org Flow systems provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. rsc.org
Bio-based Production : A revolutionary approach involves using biotechnology to "grow" pheromone precursors in genetically modified plants. earlham.ac.ukusda.gov Plants like Camelina sativa can be engineered to produce specific fatty acids that serve as advanced precursors for pheromone synthesis. usda.gov This method replaces petroleum-based feedstocks, relies on solar energy, and dramatically reduces production costs and toxic waste, making sustainable pest control more economically viable. usda.gov
By integrating these strategies, the synthesis of this compound and related compounds can be designed to be not only efficient and selective but also environmentally responsible.
Chemical Transformations and Reactivity of Ethyl 10 Oxan 2 Yl Oxy Dec 7 Enoate
Reactions Involving the Carbon-Carbon Double Bond
The reactivity of the C7-C8 double bond in Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is typical of an internal alkene, undergoing various addition reactions.
Stereoselective Hydrogenation and Reduction Pathways
The cis-alkene at the C7-C8 position can be reduced to the corresponding alkane, Ethyl 10-[(oxan-2-yl)oxy]decanoate, via catalytic hydrogenation. This reaction typically proceeds with syn-addition of hydrogen across the double bond. It is important to note that some palladium-on-carbon catalysts may contain acidic impurities, which can lead to the cleavage of the acid-labile THP ether protecting group during hydrogenation. researchgate.net
Table 1: Representative Conditions for Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |
| Pd/C (10%) | Ethanol | 25 | 1 | Ethyl 10-[(oxan-2-yl)oxy]decanoate |
| PtO₂ | Ethyl Acetate | 25 | 1 | Ethyl 10-[(oxan-2-yl)oxy]decanoate |
Epoxidation and Dihydroxylation for Diol and Epoxide Formation
The double bond can be converted into an epoxide or a vicinal diol. Epoxidation is commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. libretexts.orglibretexts.org This reaction is stereospecific, with the oxygen atom being delivered to the same face of the double bond, resulting in a syn-epoxide. libretexts.org
Dihydroxylation can be performed to yield either syn- or anti-diols. libretexts.orglibretexts.org Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgwikipedia.org Anti-dihydroxylation is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.orglibretexts.org
Table 2: Conditions for Epoxidation and Dihydroxylation
| Reagent(s) | Stereochemistry | Product |
| m-CPBA | Syn | Ethyl 7,8-epoxy-10-[(oxan-2-yl)oxy]decanoate |
| 1. OsO₄, NMO 2. NaHSO₃/H₂O | Syn | Ethyl 7,8-dihydroxy-10-[(oxan-2-yl)oxy]decanoate |
| 1. m-CPBA 2. H₃O⁺ | Anti | Ethyl 7,8-dihydroxy-10-[(oxan-2-yl)oxy]decanoate |
Halogenation and Hydrohalogenation Reactions
The alkene can undergo halogenation with elemental halogens like bromine (Br₂) and chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. hmhco.comchemguide.co.uklibretexts.org
Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl) to the double bond. pressbooks.pubmasterorganicchemistry.comstudysmarter.co.uk The reaction is initiated by the electrophilic attack of a proton on the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.orgopenstax.org For an internal alkene like the one in the title compound, a mixture of regioisomers can be expected.
Table 3: Halogenation and Hydrohalogenation Products
| Reagent | Product(s) |
| Br₂ in CCl₄ | Ethyl 7,8-dibromo-10-[(oxan-2-yl)oxy]decanoate |
| HCl (anhydrous) | Ethyl 7-chloro-10-[(oxan-2-yl)oxy]decanoate and Ethyl 8-chloro-10-[(oxan-2-yl)oxy]decanoate |
Electrophilic and Nucleophilic Additions to the Alkene
The electron-rich nature of the carbon-carbon double bond makes it susceptible to attack by electrophiles. chemistrystudent.combyjus.com This is the underlying principle for the hydrohalogenation and halogenation reactions discussed above. Other electrophilic additions, such as hydration using aqueous acid, can also occur, leading to the formation of an alcohol. savemyexams.com
Nucleophilic addition to an unactivated alkene is not a common reaction pathway and typically requires the presence of activating groups or specialized reagents that are outside the scope of general transformations.
Transformations of the Ester Functional Group
The ethyl ester group in this compound can be readily transformed through hydrolysis or transesterification.
Hydrolysis and Transesterification Reactions
Ester hydrolysis can be catalyzed by either acid or base. lumenlearning.comwikipedia.org Acid-catalyzed hydrolysis, using a dilute acid like HCl or H₂SO₄, is a reversible process that yields the corresponding carboxylic acid and ethanol. acs.orglibretexts.orgchemguide.co.ukacs.orgchemguide.co.uk To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce the carboxylate salt and ethanol. chemistrysteps.comalgoreducation.com
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For example, reacting the title compound with methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound and ethanol. Using a large excess of the new alcohol can shift the equilibrium towards the desired product. wikipedia.org
Table 4: Hydrolysis and Transesterification Reactions
| Reaction | Reagents | Product(s) |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | 10-[(Oxan-2-yl)oxy]dec-7-enoic acid + Ethanol |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | 10-[(Oxan-2-yl)oxy]dec-7-enoic acid + Ethanol |
| Transesterification | CH₃OH, HCl (cat.) | Mthis compound + Ethanol |
Application As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Total Synthesis of Natural Products and their Analogues
The structural motifs present in ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate make it a logical precursor for the synthesis of various natural products, particularly those containing long aliphatic chains with specific stereochemistry and functionality. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the terminal hydroxyl function, stable to a variety of reaction conditions encountered during multi-step syntheses, yet readily removable under mild acidic conditions. The ethyl ester provides a handle for further chemical transformations, such as reduction to an alcohol, hydrolysis to a carboxylic acid, or reaction with organometallic reagents. The cis-alkene at the C7-C8 position is a key feature for installing specific stereochemistry or for use in carbon-carbon bond-forming reactions like olefin metathesis.
While direct and explicit examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structure is highly relevant to the synthesis of insect pheromones. nih.govrsc.orgnih.gov Many lepidopteran sex pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. nih.gov The C10 backbone of this compound, along with the protected alcohol and the double bond, represents a significant portion of many such pheromonal structures. Synthetic strategies often involve the coupling of smaller, functionalized fragments, and a building block of this nature would be highly advantageous. nih.govmdpi.comnih.gov For instance, the synthesis of the sex pheromone of the tea tussock moth involves the coupling of smaller fragments to build a long aliphatic chain. mdpi.comnih.gov
The general approach to synthesizing such long-chain natural products often involves the protection of functional groups, followed by key bond-forming reactions and subsequent deprotection. datapdf.com The THP-protected hydroxyl group and the ester functionality in this compound are classic examples of this strategy, allowing for the selective manipulation of other parts of the molecule without unintended side reactions.
Role in the Preparation of Complex Pharmaceutical Intermediates
In the realm of pharmaceutical synthesis, the development of complex intermediates is a critical step in the efficient construction of drug candidates. The structural features of this compound lend themselves to the preparation of intermediates for various classes of bioactive molecules, including macrolide antibiotics. nih.govresearchgate.net Macrolides are characterized by a large lactone ring, often decorated with various functional groups and sugar moieties. researchgate.net
The synthesis of macrolide antibiotics frequently relies on the assembly of linear precursors that are subsequently cyclized. nih.gov A compound like this compound could serve as a fragment for such a linear precursor. The ester group can be hydrolyzed to the corresponding carboxylic acid, which is then ready for macrolactonization. The protected hydroxyl group ensures that this functionality does not interfere with the coupling and cyclization steps. The alkene can be a site for further functionalization or can be retained in the final target if it is a feature of the natural product.
While a direct line from this compound to a specific commercial pharmaceutical is not clearly established in public-domain literature, its potential as a building block is evident from the general synthetic strategies employed in medicinal chemistry. The ability to introduce a functionalized ten-carbon chain is valuable in the synthesis of a wide array of biologically active molecules.
Utilization in Polymer or Material Science (e.g., as a monomer for specialized polymers)
The application of this compound in polymer and material science is an area of potential, though not extensively explored. Long-chain aliphatic compounds are known precursors to various polymers. berkeley.edumagtech.com.cnacs.org The bifunctional nature of this molecule, with an ester group at one end and a protected alcohol at the other, which can be deprotected to reveal a reactive hydroxyl group, makes it a potential AB-type monomer for the synthesis of polyesters.
Upon deprotection of the THP group and hydrolysis of the ethyl ester, the resulting hydroxy acid could undergo polycondensation to form a polyester (B1180765) with a repeating C10 unit containing a double bond in the backbone. The presence of the double bond could be exploited for post-polymerization modification, such as cross-linking, to alter the material properties. Alternatively, the double bond could be hydrogenated prior to polymerization to yield a saturated polyester.
The synthesis of polymers from long-chain aliphatic dicarboxylic acids and diols is a well-established field, leading to materials with a range of properties. magtech.com.cn While this compound is a monofunctional precursor in its protected form, its conversion to a di-functional monomer is straightforward, highlighting its potential utility in the development of new polymeric materials.
Development of Advanced Organic Scaffolds and Chemical Libraries
The creation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound can serve as a versatile starting material for the generation of advanced organic scaffolds and libraries of related compounds. The three distinct functional handles—the ester, the protected alcohol, and the alkene—can be selectively manipulated to generate a wide array of derivatives.
For example, the ester can be converted to a variety of amides, ketones, or other functional groups. The alkene can undergo reactions such as epoxidation, dihydroxylation, or metathesis to introduce further complexity and diversity. The protected hydroxyl group can be deprotected and then derivatized in numerous ways. This multi-faceted reactivity allows for the systematic generation of a library of compounds based on the C10 aliphatic scaffold.
Such libraries can be screened for biological activity against various targets, potentially leading to the discovery of new lead compounds for drug development. The ability to readily access a range of structurally related molecules from a single, advanced intermediate is a powerful strategy in the search for new bioactive agents.
Advanced Analytical Methodologies in Synthetic Research
Spectroscopic Techniques for Reaction Monitoring and Stereochemical Assignment in Complex Mixtures
Spectroscopic methods are indispensable for the structural elucidation of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate and for monitoring the key steps in its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are primary tools for confirming the structure.
¹H NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the double bond (C-7 and C-8) would appear in the olefinic region (typically 5.3-5.5 ppm). The protons of the THP ether would present as a complex set of multiplets in the region of 1.4-1.9 ppm for the methylene (B1212753) groups and distinct signals for the protons on the carbon adjacent to the oxygen atoms. A key signal would be the acetal (B89532) proton (O-CH-O) of the THP group, which typically appears as a multiplet around 4.5-4.7 ppm. thieme-connect.de The formation of diastereomers can lead to the splitting of these characteristic signals. thieme-connect.de
¹³C NMR: The ¹³C NMR spectrum would provide complementary information. Key resonances would include those for the ester carbonyl (around 173 ppm), the olefinic carbons (around 120-135 ppm), and the carbons of the THP ether. The acetal carbon of the THP group is particularly diagnostic, appearing around 98-100 ppm. The carbons of the oxane ring typically resonate at approximately 19, 25, 31, and 62 ppm. thieme-connect.de The presence of diastereomers can be identified by the appearance of doublet signals for the carbons of the THP ether and adjacent carbons in the decenoate chain.
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the target compound. For this compound (molar mass: 298.42 g/mol ), the mass spectrum would likely not show a prominent molecular ion peak due to the lability of the THP ether. A characteristic fragmentation would be the loss of the tetrahydropyranyl group or dihydropyran, leading to significant ions that can be used to confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of the final product would be expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1735 cm⁻¹, and C=C stretching for the alkene around 1650 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹).
A summary of expected spectroscopic data is presented in Table 1.
Table 1: Expected Spectroscopic Data for this compound This is an interactive table. Click on the headers to sort.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Ethyl Ester (CH₂) | ~4.1-4.2 ppm (quartet) |
| ¹H NMR | Ethyl Ester (CH₃) | ~1.2-1.3 ppm (triplet) |
| ¹H NMR | Olefinic (CH=CH) | ~5.3-5.5 ppm (multiplet) |
| ¹H NMR | THP Acetal (O-CH-O) | ~4.5-4.7 ppm (multiplet) |
| ¹H NMR | THP Methylene (CH₂) | ~1.4-1.9 ppm (multiplets) |
| ¹³C NMR | Ester Carbonyl (C=O) | ~173 ppm |
| ¹³C NMR | Olefinic Carbons (C=C) | ~120-135 ppm |
| ¹³C NMR | THP Acetal Carbon (O-C-O) | ~98-100 ppm |
| IR | Ester Carbonyl (C=O) | ~1735 cm⁻¹ |
| IR | Alkene (C=C) | ~1650 cm⁻¹ |
Chromatographic Methods for Purification and Reaction Progress Analysis in Multistep Syntheses
Chromatographic techniques are essential for both the purification of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the conversion of the starting alcohol to the THP-protected ether. The product, being less polar than the starting alcohol, will have a higher Rf value. Different solvent systems, typically mixtures of hexane (B92381) and ethyl acetate, can be used to achieve good separation.
Column Chromatography: For the purification of the final product on a preparative scale, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase. The elution is typically performed with a gradient of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate). The fractions are collected and analyzed by TLC to identify those containing the pure product. For long-chain esters, solid-phase extraction (SPE) with aminopropyl-bonded silica can also be an effective purification method.
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing the purity of the final product and for separating isomers. The choice of the GC column is critical for the separation of long-chain unsaturated esters. Specialized columns, such as those with ionic liquid stationary phases, can provide improved resolution of cis- and trans-isomers.
The progress of the reaction can be monitored by taking aliquots from the reaction mixture and analyzing them by GC. This allows for the determination of the consumption of starting material and the formation of the product over time.
A summary of chromatographic methods is provided in Table 2.
Table 2: Chromatographic Methods for this compound This is an interactive table. Click on the headers to sort.
| Technique | Application | Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Hexane/Ethyl Acetate |
| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate (gradient) |
Chiral Analysis Methodologies for Stereoisomeric Purity Assessment (if chiral derivatives are formed)
The protection of an alcohol with dihydropyran introduces a new chiral center at the anomeric carbon of the THP ring, resulting in the formation of a mixture of diastereomers. thieme-connect.de If the starting alcohol, 10-hydroxydec-7-enoic acid ethyl ester, is itself chiral (which would be the case if it were derived from a natural product or a stereoselective synthesis), then the product would be a mixture of diastereomers. The assessment of the stereoisomeric purity is therefore a critical aspect of the analysis.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase to separate stereoisomers. This technique is particularly suitable for volatile compounds like the target ester.
NMR Spectroscopy with Chiral Shift Reagents: In some cases, the diastereomers may not be readily distinguishable in a standard NMR spectrum. The addition of a chiral shift reagent can induce different chemical shifts for the corresponding protons and carbons in the different diastereomers, allowing for their quantification.
The choice of the appropriate chiral analysis method depends on the specific properties of the compound and the available instrumentation.
A summary of chiral analysis methodologies is presented in Table 3.
Table 3: Chiral Analysis Methodologies This is an interactive table. Click on the headers to sort.
| Technique | Principle | Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of diastereomers/enantiomers |
| Chiral GC | Differential interaction with a chiral stationary phase | Separation and quantification of volatile diastereomers/enantiomers |
Future Perspectives and Challenges in Research on Protected Unsaturated Fatty Esters
Emerging Synthetic Routes for Analogues with Enhanced Efficiency and Selectivity
The synthesis of "Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate" and its analogues traditionally relies on a multi-step sequence involving the formation of a hydroxy fatty acid precursor, followed by esterification and protection. A known route to the precursor, (2E)-10-hydroxy-2-decenoic acid, involves the oxidation of 8-bromo-1-octanol (B1265630) to 8-bromooctanal, which then undergoes further reaction to build the carbon chain and introduce the required functional groups. google.com
Future research is likely to focus on developing more convergent and atom-economical synthetic pathways. Key areas of innovation will likely include the use of advanced catalytic systems and enzymatic methods to improve efficiency and stereoselectivity.
Key Emerging Synthetic Approaches:
Enzymatic Esterification: The use of lipases, such as Novozym 435 (lipase B from Candida antarctica), has shown high efficacy in the synthesis of various fatty acid ethyl esters, often in solvent-free conditions with high yields. nih.gov Applying this to a precursor like 10-hydroxydec-7-enoic acid could offer a green and highly selective method for esterification, minimizing the need for harsh chemical reagents.
Metathesis-Based Routes: Olefin metathesis offers a powerful strategy for constructing the unsaturated backbone. google.com A potential route could involve the cross-metathesis of a shorter, protected hydroxyalkene with an appropriate unsaturated ester, catalyzed by a second-generation Grubbs catalyst. This approach could provide more modular access to a variety of analogues with different chain lengths and double bond positions.
Direct C-H Functionalization: Advances in C-H activation could one day enable the direct hydroxylation of a decenoic ester at the C10 position, bypassing the need for a pre-functionalized starting material. While challenging, success in this area would represent a paradigm shift in the synthesis of hydroxy fatty acids.
Table 1: Comparison of Potential Synthetic Routes
| Method | Precursors | Catalyst/Reagent | Potential Advantages | Key Challenges |
|---|---|---|---|---|
| Traditional Synthesis | 1,8-octanediol, Hydrobromic acid, PCC | Multi-step chemical reagents | Established and reliable | Low atom economy, use of hazardous reagents google.com |
| Enzymatic Esterification | 10-hydroxydec-7-enoic acid, Ethanol | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild conditions, environmentally friendly nih.gov | Enzyme stability and cost, substrate solubility |
| Olefin Metathesis | Protected shorter-chain alkene, Unsaturated ester | Grubbs Catalyst | Modular, high conversion rates epa.gov | Catalyst cost, E/Z selectivity control |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique combination of functional groups in "this compound" allows for a diverse range of chemical transformations beyond simple deprotection or saponification. The interplay between the ester, the double bond, and the protected alcohol offers a rich landscape for discovering novel reactivity.
Future research will likely focus on selectively targeting one functional group in the presence of the others, leading to valuable chemical intermediates.
Potential Novel Transformations:
Selective Epoxidation/Oxidation: The oxidation of the double bond using catalysts like niobium(V) oxide could lead to the formation of epoxides or diols. nih.gov The bulky oxanyl protecting group may exert some steric influence on the facial selectivity of the epoxidation.
Radical Additions: The C=C double bond is amenable to radical additions, allowing for the introduction of new C-C or C-X bonds. This could be used to append a wide variety of functional groups to the alkyl chain.
Hydroformylation: The catalytic addition of hydrogen and carbon monoxide across the double bond could generate aldehydes, which are versatile synthetic handles for further elaboration into amines, alcohols, or carboxylic acids.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents | Potential Product | Application of Product |
|---|---|---|---|
| Epoxidation | m-CPBA, Niobium(V) Oxide nih.gov | Ethyl 10-[(oxan-2-yl)oxy]-7,8-epoxydecanoate | Intermediate for polymers, lubricants, plasticizers nih.gov |
| Dihydroxylation | OsO₄, NMO | Ethyl 10-[(oxan-2-yl)oxy]-7,8-dihydroxydecanoate | Precursor for polyurethanes and polyesters |
| Metathesis | Grubbs Catalyst, Ethylene (B1197577) | Shorter chain α,ω-bifunctional compounds | Monomers for specialty polymers google.comepa.gov |
| Hydrogenation | H₂, Pd/C | Ethyl 10-[(oxan-2-yl)oxy]decanoate | Saturated ester for lubricant and cosmetic applications |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for novel functional materials necessitates the rapid synthesis and screening of large libraries of compounds. Integrating the synthesis of "this compound" analogues into automated platforms is a key future direction.
This integration would accelerate the discovery of new structure-property relationships by allowing researchers to systematically vary the chain length, degree and position of unsaturation, and the nature of the protecting group and ester.
Strategies for Automation:
Automated Liquid Handling: Robotic systems can be programmed to perform multi-step reactions in parallel, enabling the rapid optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) for the synthesis of analogues.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and allow for safe, scalable production. The synthesis of the target compound and its derivatives could be adapted to a flow process, where intermediates are generated and immediately used in the next step without isolation.
Enzyme Immobilization in Flow: Combining enzymatic catalysis with flow chemistry, by using immobilized enzymes in packed-bed reactors, could lead to highly efficient and sustainable manufacturing processes for this class of compounds. nih.gov
Potential for Derivatization Towards Unexplored Chemical Space and Functional Materials
"this compound" is a versatile scaffold that can be readily derivatized to access a wide range of new molecules and materials. The strategic manipulation of its three key functional groups opens doors to unexplored chemical space.
The development of efficient derivatization techniques is crucial for unlocking the full potential of this and related protected unsaturated fatty esters.
Key Derivatization Strategies:
Deprotection and Functionalization of the Hydroxyl Group: Mild acidic hydrolysis will remove the oxanyl (tetrahydropyranyl) group, revealing the primary alcohol. This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups (e.g., halides, azides, amines), creating a new family of ω-functionalized fatty esters.
Modification of the Ester Group: The ethyl ester can be transesterified with other alcohols to create a library of esters with varying properties (e.g., longer alkyl chains for lubricity, or functional alcohols for subsequent polymerization). Alternatively, it can be reduced to a primary alcohol or converted to an amide.
Elaboration at the Double Bond: As discussed in section 7.2, the double bond is a key site for derivatization. It can be used as a handle for polymerization (e.g., via ADMET polymerization) or for grafting the molecule onto other polymer backbones.
Combined Modifications: The true potential lies in combining these strategies to create multifunctional molecules. For example, deprotection of the alcohol followed by oxidation to an acid, and simultaneous saponification of the ester would yield a di-acid monomer suitable for polycondensation reactions.
Table 3: Potential Derivatization Pathways and Applications
| Functional Group Targeted | Derivatization Reaction | Resulting Structure | Potential Application |
|---|---|---|---|
| Protected Alcohol | Deprotection, then Oxidation | ω-Aldehydo or ω-Carboxy fatty ester | Bio-based plasticizers, precursors to α,ω-bifunctional monomers |
| Ester | Transesterification with a diol | Polyester (B1180765) precursor | Synthesis of biodegradable polymers |
| Double Bond | Thiol-ene "click" reaction | Thioether-functionalized ester | Functional coatings, modification of biomaterials |
| Multiple Groups | Deprotection & Saponification | 10-hydroxydec-7-enoic acid | Chiral building block, precursor to macrolactones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
